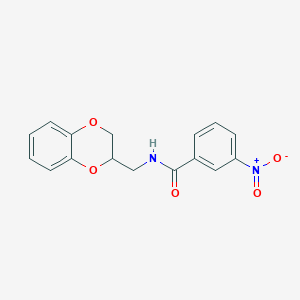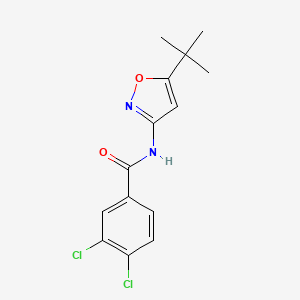
5-(3-biphenylyl)-2-pyrazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-biphenylyl)-2-pyrazinamine, also known as BPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPA is a pyrazinamine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-(3-biphenylyl)-2-pyrazinamine is not fully understood, but studies suggest that it may inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of cell wall integrity and eventual cell death.
Biochemical and Physiological Effects
5-(3-biphenylyl)-2-pyrazinamine has been shown to have low toxicity and minimal side effects in laboratory experiments. However, its long-term effects on human health and the environment are not fully understood, and further research is needed.
Advantages and Limitations for Lab Experiments
5-(3-biphenylyl)-2-pyrazinamine has several advantages for use in laboratory experiments, including its low toxicity, high solubility, and ease of synthesis. However, its use in experiments may be limited by its cost and the availability of the necessary reagents.
Future Directions
There are several future directions for research on 5-(3-biphenylyl)-2-pyrazinamine, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the investigation of its long-term effects on human health and the environment. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-biphenylyl)-2-pyrazinamine and its potential as an anti-tuberculosis drug.
Conclusion
In conclusion, 5-(3-biphenylyl)-2-pyrazinamine, or 5-(3-biphenylyl)-2-pyrazinamine, is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-(3-biphenylyl)-2-pyrazinamine and its long-term effects on human health and the environment.
Synthesis Methods
5-(3-biphenylyl)-2-pyrazinamine has been synthesized using various methods, including the reaction of 3-bromobiphenyl with pyrazin-2-amine, the reaction of 3-iodobiphenyl with pyrazin-2-amine, and the reaction of 3-biphenylcarboxaldehyde with pyrazin-2-amine. The synthesis method used depends on the desired properties and applications of the 5-(3-biphenylyl)-2-pyrazinamine.
Scientific Research Applications
5-(3-biphenylyl)-2-pyrazinamine has been studied extensively for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(3-biphenylyl)-2-pyrazinamine has shown potential as an anti-tuberculosis drug, with studies demonstrating its ability to inhibit the growth of Mycobacterium tuberculosis. In material science, 5-(3-biphenylyl)-2-pyrazinamine has been used as a building block for the synthesis of novel organic materials with potential applications in electronic and optoelectronic devices. In environmental science, 5-(3-biphenylyl)-2-pyrazinamine has been studied for its potential use as a sensor for the detection of environmental pollutants.
properties
IUPAC Name |
5-(3-phenylphenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-11-18-15(10-19-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-11H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMTZXVEEBFBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CN=C(C=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenylphenyl)pyrazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B4881212.png)
![1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide](/img/structure/B4881221.png)

![4-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4881235.png)
![8-[3-(4-chlorophenoxy)benzyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881240.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)

![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)
